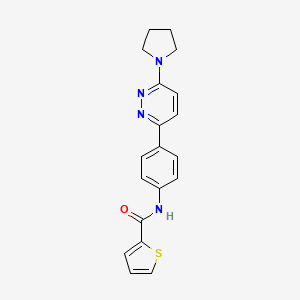

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c24-19(17-4-3-13-25-17)20-15-7-5-14(6-8-15)16-9-10-18(22-21-16)23-11-1-2-12-23/h3-10,13H,1-2,11-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERFEVCFPHKKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing pyrrolidine and pyridazinone rings, have been widely used in medicinal chemistry for the treatment of various human diseases.

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds with similar structures have been shown to have a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Compounds with similar structures have been shown to have a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects.

Biological Activity

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyridazine ring, and a thiophene moiety, which contribute to its diverse biological interactions. The structural complexity suggests potential for significant reactivity and biological activity, making it a subject of interest in drug discovery.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus altering the progression of diseases such as cancer and inflammation.

- Receptor Modulation : It may interact with receptors to influence cellular signaling pathways, contributing to its potential therapeutic effects.

Anticancer Activity

Research has indicated that derivatives of pyridazine and thiophene compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic proteins .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell types . This suggests potential applications in treating inflammatory diseases.

Antibacterial Properties

Similar compounds have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, MIC values for related pyrrole derivatives were reported between 3.12 and 12.5 μg/mL, indicating their effectiveness as antibacterial agents .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiophene derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced the expression of adhesion molecules in endothelial cells, which are crucial for inflammatory responses .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS: 1021107-34-5) serves as a relevant structural analogue for comparison . Below is a detailed analysis:

Key Differences and Implications

The thioethyl linkage in ’s compound could reduce metabolic stability due to susceptibility to oxidative cleavage, whereas the direct phenyl-pyrrolidine substitution in the target compound may confer greater resistance to enzymatic degradation.

Molecular Weight and Bioavailability :

- The lower molecular weight of the target compound (~365 g/mol vs. 414.5 g/mol) aligns better with Lipinski’s “Rule of Five” guidelines, suggesting superior oral bioavailability .

Electronic and Steric Profiles :

- The benzodioxol group in ’s compound may engage in π-π stacking with aromatic residues in protein targets, while the pyrrolidine’s lone electron pair could facilitate hydrogen bonding or ionic interactions.

Research Findings and Data Gaps

- In silico Studies : Computational models predict moderate LogP values for the target compound (~2.5) compared to higher lipophilicity (LogP ~3.2) for ’s analogue, indicating divergent tissue distribution patterns.

- Experimental Data Limitations : Physical properties (e.g., melting point, solubility) and in vitro/in vivo activity data for both compounds remain unreported, necessitating further empirical validation .

Q & A

Q. What synthetic strategies are effective for constructing the pyridazine-thiophene scaffold in this compound?

Methodological Answer: The synthesis involves sequential coupling reactions. First, a Suzuki-Miyaura cross-coupling between a pyridazine boronic acid and a substituted phenyl halide establishes the aryl-pyridazine core (e.g., 6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl). Next, amide coupling (e.g., HATU/DIPEA-mediated) introduces the thiophene-2-carboxamide group. Characterization via /-NMR and HPLC ensures purity (>98%) and structural fidelity . Key intermediates like boronic acids and halogenated thiophenes should be prepared under inert conditions to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., pyrrolidine N–CH at δ 2.7–3.1 ppm; thiophene protons at δ 7.2–7.5 ppm). -NMR confirms carbonyl carbons (e.g., carboxamide C=O at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] with <2 ppm error).

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection (λ = 254 nm) assess purity. Gradient elution (20–80% acetonitrile/water) resolves polar impurities .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Plasma Stability : Use human or rodent plasma (37°C, 1–4 hours). Precipitate proteins with acetonitrile, then analyze supernatant for intact compound .

Advanced Research Questions

Q. How can structural modifications to the pyrrolidine group enhance target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace pyrrolidine with azetidine or piperidine to alter steric and electronic properties. Test analogs against kinase panels (e.g., TRK, ULK1) to map selectivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Prioritize substitutions that improve hydrogen bonding (e.g., –OH or –NH groups) without increasing logP (>3.0 reduces solubility) .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays : Compare biochemical (e.g., kinase inhibition IC) and cellular (e.g., proliferation EC) data. Discrepancies may arise from off-target effects or cell permeability issues .

- Structural Analysis : Use X-ray crystallography (e.g., co-crystal structures with target proteins) to validate binding modes. For example, demonstrates how piperazine-carboxamide derivatives adopt specific conformations in active sites .

Q. How can computational methods predict ADME properties for this compound?

Methodological Answer:

- Physicochemical Profiling : Calculate logP (XlogP = 2.6) and topological polar surface area (TPSA = 87.5 Å) using tools like Molinspiration. High TPSA (>60 Å) suggests moderate permeability .

- MD Simulations : Simulate blood-brain barrier penetration (e.g., Desmond MD) by analyzing free-energy barriers. Adjust substituents (e.g., fluorination) to optimize bioavailability .

Q. What strategies mitigate metabolic instability in this compound?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via LC-MS/MS. Common sites include pyrrolidine N-dealkylation or thiophene oxidation .

- Deuterium Incorporation : Replace labile hydrogens (e.g., –CH to –CD) to slow CYP450-mediated metabolism. Validate using in vitro half-life (t) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.